2-Chloro-6-fluoroanisole synthesis pathways and mechanisms
2-Chloro-6-fluoroanisole synthesis pathways and mechanisms
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluoroanisole for Researchers and Drug Development Professionals
Introduction
2-Chloro-6-fluoroanisole is a key chemical intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its disubstituted aromatic structure, featuring both chlorine and fluorine atoms, imparts unique electronic properties and metabolic stability to the molecules it is incorporated into. This guide provides a comprehensive overview of the primary synthetic pathways to 2-chloro-6-fluoroanisole, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis to aid researchers and drug development professionals in selecting the most suitable route for their specific needs.
Synthesis Pathways and Mechanisms
There are several viable synthetic routes to 2-chloro-6-fluoroanisole, each with its own set of advantages and disadvantages. The most common pathways include the methylation of 2-chloro-6-fluorophenol, a multi-step industrial process starting from 2,3-dichloronitrobenzene, and a route originating from 2-fluoroaniline.
Pathway 1: Methylation of 2-Chloro-6-fluorophenol
This is a direct and often high-yielding approach, contingent on the availability of the starting material, 2-chloro-6-fluorophenol. The reaction is a classic Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile and attacks a methylating agent.
Mechanism:
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The base, typically a carbonate or hydroxide, deprotonates the hydroxyl group of 2-chloro-6-fluorophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing the leaving group (sulfate or iodide) and forming the ether linkage.
Mechanistic Insights:
-
Etherification: This step is a nucleophilic aromatic substitution (SNAr) where the methoxide ion displaces one of the chlorine atoms. The nitro group strongly activates the ring towards nucleophilic attack.
-
Reduction: The nitro group is reduced to an amine, typically using catalytic hydrogenation or metal/acid combinations.
-
Diazotization and Schiemann-type Reaction: The resulting aniline is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (from HBF4) to introduce the fluorine atom. This is a variation of the Balz-Schiemann reaction.
Experimental Protocol (Condensed from Patent Literature)[2]:
| Step | Key Reagents | Temperature | Yield |
| 1. Etherification | Sodium methoxide, Methanol | 60°C | ~85% |
| 2. Reduction | H₂, Pt/C, Methanol | 40°C | ~96% |
| 3. Diazotization | NaNO₂, HBF₄ | -15°C to 0°C | High |
| 4. Thermal Decomposition | Heat | 120-130°C | ~85% (over 2 steps) |
Step-by-Step Methodology:
-
Etherification: 2,3-Dichloronitrobenzene is reacted with sodium methoxide in methanol at elevated temperatures.
-
Reduction: The resulting 2-chloro-3-methoxynitrobenzene is reduced to 3-chloro-2-methoxyaniline using hydrogen gas and a platinum-on-carbon catalyst in an autoclave.
-
Diazotization: The aniline derivative is treated with sodium nitrite and fluoroboric acid at low temperatures to form the corresponding diazonium tetrafluoroborate salt.
-
Thermal Decomposition: The isolated diazonium salt is carefully heated, leading to the elimination of nitrogen gas and boron trifluoride, and the formation of 2-chloro-6-fluoroanisole.
-
Purification: The final product is purified by fractional distillation.
Pathway 3: From 2-Fluoroaniline
This route involves the synthesis of the key intermediate, 2-chloro-6-fluoroaniline, which is then converted to the target molecule.
Synthesis of 2-Chloro-6-fluoroaniline:
A patented method describes the synthesis from o-fluoroaniline. [3]This involves a bromination, followed by a chlorination, and finally a debromination.
Conversion to 2-Chloro-6-fluoroanisole:
The 2-chloro-6-fluoroaniline can be converted to 2-chloro-6-fluorophenol via a Sandmeyer-type reaction, followed by methylation as described in Pathway 1.
Mechanism of the Sandmeyer-type reaction:
The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring. [4]It involves the diazotization of the amine, followed by reaction with a copper(I) salt. For hydroxylation, a variation of the Sandmeyer reaction is used where the diazonium salt is heated in an aqueous acidic solution.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Advantages | Key Disadvantages | Scalability |
| 1. Methylation | 2-Chloro-6-fluorophenol | High yield, direct route | Expensive starting material | Lab to pilot scale |
| 2. Industrial Route | 2,3-Dichloronitrobenzene | Cost-effective starting materials | Multi-step, requires specialized equipment | Industrial scale |
| 3. From 2-Fluoroaniline | 2-Fluoroaniline | Utilizes a more accessible starting material than Pathway 1 | Multi-step, involves Sandmeyer reaction which can have variable yields | Lab to pilot scale |
Characterization of 2-Chloro-6-fluoroanisole
Accurate characterization of the final product is crucial for its use in further synthetic steps. The following are typical spectroscopic data for 2-chloro-6-fluoroanisole.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for assessing the purity of 2-chloro-6-fluoroanisole and confirming its molecular weight. [5]
-
Molecular Ion (M+): m/z = 160
-
Major Fragments: m/z = 145 (M-CH₃), 117 (M-CH₃-CO)
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the key functional groups present in the molecule.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (methyl): ~2950, 2850 cm⁻¹
-
C=C stretching (aromatic): ~1600, 1480 cm⁻¹
-
C-O-C stretching (ether): ~1250, 1050 cm⁻¹
-
C-Cl stretching: ~750 cm⁻¹
-
C-F stretching: ~1200 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show a singlet for the methoxy protons (~3.9 ppm) and a complex multiplet for the three aromatic protons.
-
¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons and one signal for the methoxy carbon. The carbons attached to fluorine and in the ortho and para positions will show C-F coupling.
Safety and Handling
2-Chloro-6-fluoroanisole is a chemical that should be handled with appropriate safety precautions. [6][7]
-
Hazards: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
References
-
MSDS of 2-Chloro-6-fluoroanisole. (2017). Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021). Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed. (2021). Available at: [Link]
-
Sandmeyer Reaction - ResearchGate. (n.d.). Available at: [Link]
- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents. (n.d.).
-
2-Chloro-6-fluoroanisole | C7H6ClFO | CID 2773581 - PubChem. (n.d.). Available at: [Link]
-
2-chloro-6-fluoroanisole (C7H6ClFO) - PubChemLite. (n.d.). Available at: [Link]
- CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2 ... - Google Patents. (n.d.).
-
Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed. (2013). Available at: [Link]
-
2-Chloro-6-fluoroanisole - ChemBK. (n.d.). Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Chloro-6-fluoroanisole | C7H6ClFO | CID 2773581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination - Dialnet [dialnet.unirioja.es]
- 7. researchgate.net [researchgate.net]
